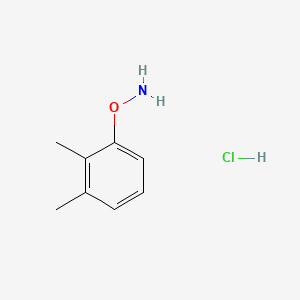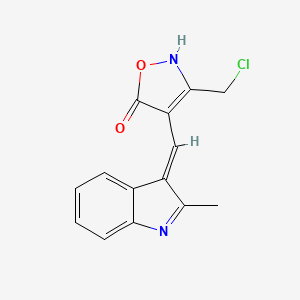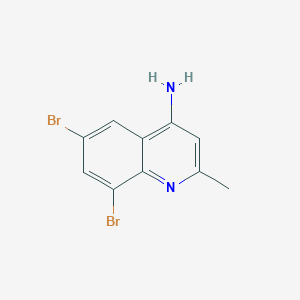
4-Amino-6,8-dibromo-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6,8-dibromo-2-methylquinoline is a quinoline derivative characterized by the presence of an amino group at the 4-position, bromine atoms at the 6 and 8 positions, and a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dibromo-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of an amino group at the 4-position. One common method is the use of bromine in the presence of a suitable catalyst to achieve selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-Amino-6,8-dibromo-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atoms can be reduced to form hydrogen bromide.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitro-6,8-dibromo-2-methylquinoline.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
4-Amino-6,8-dibromo-2-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Amino-6,8-dibromo-2-methylquinoline exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Methylquinoline
4-Aminoquinoline
6,8-Dibromoquinoline
4-Nitroquinoline
特性
CAS番号 |
96938-27-1 |
|---|---|
分子式 |
C10H8Br2N2 |
分子量 |
315.99 g/mol |
IUPAC名 |
6,8-dibromo-2-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) |
InChIキー |
IXZLFYGREGHTRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

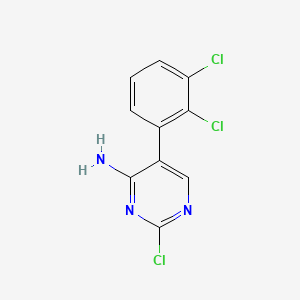
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
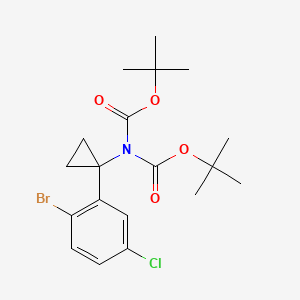
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

